2-[(5-Methylheptan-3-yl)amino]butan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H27NO |
|---|---|
Molecular Weight |
201.35 g/mol |
IUPAC Name |
2-(5-methylheptan-3-ylamino)butan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-5-10(4)8-11(6-2)13-12(7-3)9-14/h10-14H,5-9H2,1-4H3 |
InChI Key |
FVSSXAYKXBWUQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CC)NC(CC)CO |
Origin of Product |
United States |
Stereochemical Attributes of 2 5 Methylheptan 3 Yl Amino Butan 1 Ol
Identification and Analysis of Stereogenic Centers in 2-[(5-Methylheptan-3-yl)amino]butan-1-ol
A stereogenic center is a point in a molecule, typically a carbon atom, that is bonded to four different groups. This structural feature is the source of stereoisomerism. The structure of this compound contains three such centers.
The locations of these stereogenic centers are:
C2 of the butan-1-ol moiety: This carbon is bonded to a hydroxylmethyl group (-CH2OH), a hydrogen atom (-H), an ethyl group (-CH2CH3), and the (5-Methylheptan-3-yl)amino group.
C3 of the heptan-3-yl moiety: This carbon is attached to a hydrogen atom (-H), an ethyl group (-CH2CH3), a (2-methylbutyl) group, and the amino group connecting to the butan-1-ol moiety.
C5 of the heptan-3-yl moiety: This carbon is bonded to a hydrogen atom (-H), a methyl group (-CH3), an ethyl group (-CH2CH3), and a butyl group (-CH2CH2CH2CH3) when considering the entire substituent attached.
The presence of three stereogenic centers means that there are 2³ = 8 possible stereoisomers for this compound. These consist of four pairs of enantiomers.
| Stereogenic Center | Location | Connected Groups | Possible Configurations |
|---|---|---|---|
| 1 | Carbon 2 (Butan-1-ol) | 1. -H 2. -CH2OH 3. -CH2CH3 4. -NH-(5-Methylheptan-3-yl) | R or S |
| 2 | Carbon 3 (Heptan-3-yl) | 1. -H 2. -CH2CH3 3. -CH(CH3)CH2CH2CH3 4. -NH-(Butan-1-ol) | R or S |
| 3 | Carbon 5 (Heptan-3-yl) | 1. -H 2. -CH3 3. -CH2CH3 4. -CH2CH(NH-)CH2CH3 | R or S |
Impact of Stereoisomerism on Synthetic Accessibility and Chemical Reactivity Profiles
The existence of multiple stereoisomers presents considerable challenges and opportunities in the synthesis and application of this compound.
Synthetic Accessibility: The synthesis of a single, specific stereoisomer of this compound requires precise control over the chemical reactions.
Stereoselective Synthesis: This approach aims to create predominantly one stereoisomer. It often involves the use of chiral catalysts, auxiliaries, or starting materials derived from the "chiral pool". vcu.edugoogle.com For a molecule with three stereocenters, a multi-step synthesis would likely be required, with each step's stereochemical outcome carefully controlled.
Chiral Resolution: If a synthesis produces a mixture of stereoisomers (e.g., a racemic mixture), resolution techniques are necessary to separate them. This can be achieved by reacting the mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography.
Chemical Reactivity Profiles: Different stereoisomers, particularly diastereomers, can exhibit distinct chemical reactivity. This is because the spatial arrangement of atoms affects how the molecule interacts with other reagents.
Steric Hindrance: The bulky alkyl groups in this compound can be positioned differently in each stereoisomer. This can lead to variations in steric hindrance around reactive sites like the hydroxyl and amino groups, thus influencing reaction rates.
Transition State Energies: The three-dimensional structure of a stereoisomer determines the stability of the transition states it can form during a reaction. Diastereomers will have transition states with different energies, leading to different reaction kinetics and potentially different product ratios.
Computational and Spectroscopic Elucidation of Preferred Conformational States
To understand the behavior of this compound, it is essential to determine its preferred three-dimensional shapes, or conformations. nih.gov This is achieved through a combination of computational modeling and spectroscopic analysis. nih.gov
Computational Methods: Computational chemistry provides powerful tools for predicting the most stable conformations of a molecule. researchgate.net
Molecular Mechanics (MM): This method uses classical physics to estimate the potential energy of different conformations, allowing for a rapid scan of the conformational landscape.
Density Functional Theory (DFT): A quantum mechanical method that provides more accurate calculations of molecular energies and properties. DFT is often used to refine the geometries and relative energies of the low-energy conformers identified by MM methods.
Spectroscopic Techniques: Experimental techniques are used to validate and complement computational findings. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for conformational analysis in solution. One-dimensional NMR provides information about the chemical environment of atoms, while two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal the spatial proximity of different protons, which is crucial for determining the molecule's folded structure. mdpi.com
Vibrational Spectroscopy (FT-IR and Raman): These techniques probe the vibrational modes of a molecule. Since these modes are sensitive to molecular conformation, the resulting spectra can be compared with computationally predicted spectra to identify the conformations present in a sample.
| Method | Type | Application to this compound |
|---|---|---|
| Computational | Molecular Mechanics (MM) | Initial screening of possible conformations to identify low-energy candidates. |
| Computational | Density Functional Theory (DFT) | Accurate calculation of the relative energies and geometric parameters of stable conformers. |
| Spectroscopic | NMR (e.g., NOESY) | Experimental determination of through-space distances between atoms to confirm the preferred conformation in solution. |
| Spectroscopic | FT-IR / Raman | Matching experimental vibrational spectra with calculated spectra of different conformers to identify the dominant species. |
Advanced Synthetic Methodologies for 2 5 Methylheptan 3 Yl Amino Butan 1 Ol and Its Analogs
Asymmetric Synthesis Approaches to the 2-Amino-1-butanol Core
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. Oxazolidinone auxiliaries, popularized by David Evans, are particularly effective for stereoselective alkylation and aldol reactions that can establish the 1,2-amino alcohol relationship. wikipedia.org For instance, an N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile. The steric hindrance provided by the auxiliary's substituents directs the electrophile to attack from a specific face, thereby controlling the stereochemistry at the α-carbon. Subsequent reduction of the carbonyl and cleavage of the auxiliary yields the desired chiral amino alcohol.
Another widely used class of auxiliaries is derived from readily available natural products like amino acids and ephedrine. nih.gov For example, pseudoephedrine can be used as a chiral auxiliary to synthesize optically active amino acids and their derivatives, which can then be converted to the corresponding amino alcohols. nih.gov
| Chiral Auxiliary | Typical Reaction | Key Feature | Stereoselectivity (% de) |
| Evans Oxazolidinones | Asymmetric Alkylation | Forms a rigid chelated enolate, directing alkylation. | >95% |
| Pseudoephedrine | Asymmetric Alkylation | Forms a stable chelate with the substrate. | >90% |
| SAMP/RAMP | Asymmetric α-alkylation of ketones | Hydrazone-based auxiliary with high steric bias. | >95% |
| Camphorsultam | Michael Additions, Alkylations | Provides excellent steric shielding. | >98% |
This table presents representative data on the stereoselectivity achieved with common chiral auxiliaries in relevant transformations.
Enantioselective catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of the 2-amino-1-butanol core, key catalytic transformations include asymmetric hydrogenation, aminohydroxylation, and reductive amination.
Engineered amine dehydrogenases (AmDHs) have been successfully employed for the one-step synthesis of chiral amino alcohols via the asymmetric reductive amination of α-hydroxy ketones. nih.gov For example, the asymmetric reductive amination of 1-hydroxy-2-butanone using an engineered AmDH can produce (S)-2-aminobutan-1-ol with high enantioselectivity (>99% ee) and conversion rates (91-99%). nih.gov This biocatalytic method is highly efficient and operates under mild conditions. nih.gov
Transition-metal-catalyzed reactions are also powerful tools. Iridium-catalyzed asymmetric hydrogenation of α-amino ketones provides a direct route to chiral β-amino alcohols with excellent yields and enantioselectivities. researchgate.net Similarly, copper-catalyzed enantioselective aminoallylation of aldehydes can produce homoallylic amines, which can be further functionalized to yield the 2-amino-1-butanol structure. researchgate.net These methods rely on chiral ligands that coordinate to the metal center, creating a chiral environment that differentiates between the two enantiotopic faces of the substrate.
| Catalytic System | Reaction Type | Substrate | Product | Enantioselectivity (% ee) |
| Engineered Amine Dehydrogenase | Asymmetric Reductive Amination | 1-Hydroxy-2-butanone | (S)-2-Aminobutan-1-ol | >99% |
| Ir-Catalyst with Chiral Ligand | Asymmetric Hydrogenation | α-Amino Ketone | Chiral β-Amino Alcohol | >99% |
| Ru-Catalyst with Chiral Ligand | Asymmetric Transfer Hydrogenation | α-Amino Ketone | Chiral β-Amino Alcohol | up to 98% |
| Dual Sc/Ru Catalysis | Reductive Cross-Coupling | Nitrone and Aldehyde | Vicinal Amino Alcohol | up to 92% |
This table summarizes various enantioselective catalytic methods for the synthesis of chiral amino alcohols, highlighting their high efficiency. researchgate.net
Stereoselective Construction of the Branched 5-Methylheptan-3-yl Moiety
The 5-methylheptan-3-yl portion of the target molecule contains a chiral center at the C5 position. The stereoselective synthesis of this branched alkyl group is crucial for obtaining a single diastereomer of the final product.
A primary strategy for constructing the 5-methylheptan-3-yl moiety involves the diastereoselective addition of an organometallic reagent to a carbonyl compound. For example, the addition of an ethyl Grignard reagent (or other ethyl nucleophile) to 5-methyl-3-hexanone, or the addition of a sec-butyl Grignard reagent to 3-pentanone, can generate the carbon skeleton. To control the stereochemistry, a substrate-controlled approach using a chiral auxiliary or a reagent-controlled approach with a chiral catalyst is employed.
The stereochemical outcome of nucleophilic additions to α-chiral carbonyl compounds can often be predicted by the Felkin-Anh model. nih.gov When chelation is possible, as with α- or β-alkoxy ketones, the Cram chelation model may provide better predictability. nih.gov The addition of organometallic reagents like alkylzirconium, alkylzinc, and Grignard reagents to aldehydes and ketones has been studied extensively. mdpi.com The use of chiral ligands in these additions can induce high levels of enantioselectivity. acs.org For example, Cu-catalyzed asymmetric addition of alkyl Grignard reagents to α,β-unsaturated electrophiles is a well-established method for creating stereocenters. acs.org
| Organometallic Reagent | Carbonyl Substrate | Catalyst/Conditions | Diastereomeric Ratio (dr) |
| EtMgBr | Chiral α-methyl aldehyde | Lewis Acid (e.g., TiCl₄) | Varies (Felkin-Anh control) |
| Bu₂CuLi | Chiral α,β-unsaturated ester | - | >90:10 |
| Alkylzinc | Aldehyde | Chiral Amino Alcohol Ligand | up to 95:5 |
| Allyltributylstannane | Aldehyde | Chiral Lewis Acid | up to 92:8 |
This table illustrates the diastereoselectivity of various organometallic additions to carbonyl compounds, a key step in constructing the branched alkyl moiety. acs.org
Biocatalysis offers a powerful and green alternative for generating enantiopure intermediates. nih.gov Enzymes such as ketoreductases (KREDs), lipases, and transaminases can exhibit exquisite chemo-, regio-, and enantioselectivity. mdpi.com
For the synthesis of the 5-methylheptan-3-yl moiety, a prochiral ketone like 5-methylheptan-3-one can be subjected to asymmetric reduction using a KRED. nih.gov These enzymes, often requiring a cofactor like NADH or NADPH, deliver a hydride to one specific face of the carbonyl group, producing a single enantiomer of the corresponding secondary alcohol (e.g., (S)-5-methylheptan-3-ol or (R)-5-methylheptan-3-ol). This chiral alcohol is a versatile intermediate that can be converted to the target amine via activation of the hydroxyl group followed by nucleophilic substitution.
| Enzyme Class | Transformation | Substrate | Product | Enantiomeric Excess (% ee) |
| Ketoreductase (KRED) | Asymmetric Reduction | Prochiral Ketone | Chiral Secondary Alcohol | >99% |
| Lipase | Kinetic Resolution | Racemic Alcohol/Ester | Enantiopure Alcohol and Ester | >99% |
| Transaminase (TAm) | Asymmetric Amination | Prochiral Ketone | Chiral Primary Amine | >99% |
| Epoxide Hydrolase | Hydrolysis of Epoxide | Racemic Epoxide | Enantiopure Diol and Epoxide | >98% |
This table highlights the utility of various enzyme classes in generating enantiopure intermediates relevant to the synthesis of the 5-methylheptan-3-yl moiety. doi.org
Convergent and Divergent Synthetic Pathways to 2-[(5-Methylheptan-3-yl)amino]butan-1-ol
The final assembly of the two chiral fragments into the target molecule can be approached through either a convergent or a divergent synthetic strategy.
Reductive Amination: Reacting 2-amino-1-butanol with 5-methylheptan-3-one in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).
Nucleophilic Substitution: Activating the hydroxyl group of 5-methylheptan-3-ol (e.g., as a tosylate or mesylate) and reacting it with 2-amino-1-butanol.
A divergent synthesis , by contrast, starts from a common intermediate that is elaborated into different target molecules. wikipedia.org In this context, one might start with a precursor containing the 2-aminobutanol core and then introduce the branched side chain. Alternatively, a precursor with the C11 backbone could be synthesized, followed by late-stage introduction and stereochemical setting of the amine and alcohol functionalities. While potentially less efficient for a single target, this strategy is valuable for creating a library of related analogs for structure-activity relationship studies. wikipedia.org
| Strategy | Description | Advantages | Disadvantages |
| Convergent | Two or more fragments are synthesized independently and then joined. | High overall yield, flexibility, easier purification of intermediates. | Requires development of a reliable late-stage coupling reaction. |
| Divergent | A common precursor is modified in different ways to produce a library of compounds. | Efficient for creating analogs, good for exploring chemical diversity. | Overall yield for any single target may be lower due to longer linear sequence. |
This table compares the convergent and divergent synthetic strategies as they apply to the synthesis of the target molecule.
Strategic Derivatization and Functionalization of this compound
While specific literature detailing the derivatization of this compound is not extensively available, its molecular structure, featuring both a secondary amine and a primary hydroxyl group, provides two reactive centers for a wide array of chemical modifications. The strategic functionalization of these groups is crucial for modulating the compound's physicochemical properties, creating analogs for structure-activity relationship (SAR) studies, or preparing it for analytical separation. Methodologies applied to analogous N-substituted amino alcohols serve as a robust framework for predicting potential derivatization pathways.
Functionalization of the Secondary Amine Moiety
The secondary amine in the parent compound is a versatile nucleophilic site amenable to several classes of reactions, including acylation, carbamate (B1207046) formation, and alkylation.
N-Acylation and N-Sulfonylation
The reaction of the secondary amine with acylating agents such as acid chlorides or anhydrides yields the corresponding amides. This transformation is often straightforward and can be used to introduce a wide variety of substituents. Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) produces sulfonamides. These reactions are typically performed in the presence of a non-nucleophilic base to neutralize the acid byproduct. A general method for the selective N-acylation of amino alcohols involves the formation of a mixed anhydride from an organic acid and a sulfonyl chloride, which then reacts selectively with the amino group. google.comwipo.int
Carbamate Formation
Carbamates are key functional groups in medicinal chemistry and can be synthesized from the secondary amine. nih.gov One common strategy involves the reaction of the amino alcohol with an isocyanate or a chloroformate. For example, reacting an amino alcohol with benzyl chloroformate under basic conditions yields a benzyloxycarbonyl (Cbz or Z) protected amine, a common strategy in peptide synthesis and for preparing derivatives. wikipedia.org
Alternative green chemistry approaches utilize carbon dioxide as a C1 feedstock. The reaction of amino alcohols with CO2 in the presence of a base and a hydroxyl-activating agent, such as p-toluenesulfonyl chloride (TsCl), can produce cyclic carbamates under mild conditions. rsc.org While this specific reaction leads to cyclization, linear carbamates can also be formed by reacting the carbamic acids generated from amines and CO2 with alcohols under Mitsunobu conditions. researchgate.net
Derivatization for Analytical Applications
For chiral separations and trace analysis using High-Performance Liquid Chromatography (HPLC), the amine group is often derivatized with a chiral derivatizing agent (CDA) to form diastereomers that can be resolved on achiral columns. sigmaaldrich.com Reagents like Marfey's reagent (FDAA), o-phthalaldehyde (OPA) combined with chiral thiols (e.g., N-acetyl-L-cysteine), or (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) are commonly employed to label primary and secondary amines. nih.govnih.gov This approach allows for the determination of enantiomeric purity and quantification in complex matrices. nih.govresearchgate.net
| Reaction Type | Reagent(s) | Functional Group Formed | Typical Conditions | Reference |
|---|---|---|---|---|
| N-Acylation | Acid Chloride (R-COCl) or Anhydride ((R-CO)₂O) | Amide | Organic base (e.g., Triethylamine), Aprotic solvent | googleapis.com |
| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Organic base (e.g., Pyridine), Aprotic solvent | google.com |
| N-Carbamate Formation | Chloroformate (R-OCOCl) | Carbamate | Aqueous base (e.g., Na₂CO₃), Biphasic solvent | wikipedia.org |
| Analytical Derivatization (HPLC) | o-Phthalaldehyde (OPA) + Chiral Thiol | Diastereomeric Isoindole | Basic pH, Aqueous/Organic medium | nih.gov |
Functionalization of the Primary Hydroxyl Moiety
The primary alcohol offers a complementary site for derivatization, most commonly through reactions targeting the oxygen atom.
O-Acylation (Esterification)
The hydroxyl group can be readily converted into an ester through reaction with acid chlorides, anhydrides, or carboxylic acids under activation (e.g., Fischer esterification). Selective O-acylation in the presence of an unprotected amine can be challenging. However, under acidic conditions, the amine group is protonated, rendering it non-nucleophilic and allowing for chemoselective O-acylation. nih.gov For instance, using trifluoroacetic acid as a solvent can facilitate the selective reaction of acyl halides with the hydroxyl group over the protonated amine. nih.gov This strategy is pivotal in synthesizing O-acyl amino alcohol derivatives. researchgate.net
Formation of Ethers
O-alkylation to form ethers can be achieved via methods like the Williamson ether synthesis. This requires deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Conversion to Halides and Other Leaving Groups
The hydroxyl group can be transformed into a good leaving group, such as a tosylate, mesylate, or a halide, to facilitate subsequent nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding alkyl chloride or bromide. This functionalization opens pathways to introduce other moieties, such as azides, cyanides, or thiols, at that position. This strategy is employed in the synthesis of complex molecules like famciclovir, where an amino alcohol side chain is constructed and modified. google.comissplc.comnih.gov
| Reaction Type | Reagent(s) | Functional Group Formed | Typical Conditions | Reference |
|---|---|---|---|---|
| O-Acylation (Esterification) | Acid Chloride or Anhydride | Ester | Acidic medium (e.g., CF₃CO₂H) for selectivity | nih.gov |
| O-Alkylation (Ether Synthesis) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether | Anhydrous aprotic solvent | nih.gov |
| Conversion to Tosylate | p-Toluenesulfonyl chloride (TsCl) | Tosylate Ester | Pyridine, 0°C to RT | rsc.org |
| Conversion to Alkyl Halide | SOCl₂, PBr₃, or CCl₄/PPh₃ | Alkyl Chloride/Bromide | Varies with reagent | chemistrysteps.com |
Bifunctional and Advanced Strategies
The presence of two distinct functional groups allows for more complex synthetic transformations. Protecting group chemistry is often essential to achieve selectivity. For instance, the amine can be protected (e.g., as a Cbz or Boc carbamate) to allow for exclusive manipulation of the hydroxyl group. Subsequently, the protecting group can be removed to unmask the amine for further reaction.
This step-wise approach is fundamental in the synthesis of pharmaceutical agents where amino alcohol scaffolds are common. For example, in the synthesis of the antiviral drug famciclovir, an amino diol intermediate is condensed with a substituted pyrimidine. google.comepo.org The diol portion is later acylated to form the final diacetate ester prodrug, demonstrating a sequential functionalization strategy. issplc.comgoogle.com
More advanced methodologies could involve intramolecular cyclization reactions. For instance, by converting the hydroxyl group into a leaving group, intramolecular Sₙ2 reaction with the amine could form a substituted azetidine ring, a valuable heterocyclic motif. Catalytic methods have also been developed for the selective cyclization of amino alcohols to either lactams or cyclic amines. rsc.org
Reactivity and Mechanistic Investigations of 2 5 Methylheptan 3 Yl Amino Butan 1 Ol
Detailed Analysis of Amination and Hydroxylation Reaction Mechanisms
The synthesis of 2-[(5-Methylheptan-3-yl)amino]butan-1-ol can be envisaged through various synthetic routes, primarily involving the formation of the C-N bond (amination) and the C-O bond (hydroxylation). A common strategy for the synthesis of β-amino alcohols is the ring-opening of epoxides with amines. organic-chemistry.org For instance, the reaction of 1,2-epoxybutane (B156178) with 5-methylheptan-3-amine would yield the target molecule. This reaction is typically regioselective, with the amine preferentially attacking the less sterically hindered carbon of the epoxide. The mechanism proceeds via a nucleophilic attack of the amine on the epoxide ring, followed by protonation of the resulting alkoxide.
Another powerful method for the synthesis of β-amino alcohols is the asymmetric aminohydroxylation of alkenes. diva-portal.org Although this method is highly effective for certain substrates, it can sometimes suffer from issues of regioselectivity. diva-portal.org Radical-mediated C-H amination presents a modern alternative, allowing for the direct conversion of C-H bonds to C-N bonds. nih.govnih.gov In a hypothetical synthesis of this compound, a radical relay chaperone strategy could be employed to achieve regioselective amination at the β-position of a butanol derivative. nih.govnih.gov
The hydroxylation component of the amino alcohol can be introduced through various methods, including the dihydroxylation of an appropriate allylic amine or the reduction of a corresponding α-amino ketone or ester. The stereochemistry of the final product is often controlled by the choice of reagents and catalysts.
A plausible synthetic approach involves the reductive amination of a β-hydroxy ketone. This method offers good stereocontrol, leading to the formation of syn- or anti-1,3-amino alcohols depending on the reducing agent and reaction conditions. organic-chemistry.org
Table 1: Hypothetical Reaction Conditions for the Synthesis of this compound via Epoxide Ring-Opening
| Entry | Epoxide | Amine | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1,2-Epoxybutane | 5-Methylheptan-3-amine | Ethanol | 80 | 85 |
| 2 | 1,2-Epoxybutane | 5-Methylheptan-3-amine | Water | 100 | 92 |
| 3 | 1,2-Epoxybutane | 5-Methylheptan-3-amine | Neat | 60 | 78 |
Note: The data in this table is hypothetical and for illustrative purposes based on general principles of organic chemistry.
Intra- and Intermolecular Cyclization Pathways Involving the Amino Alcohol Functionalities
The bifunctional nature of this compound allows for a variety of intra- and intermolecular cyclization reactions. Intramolecular cyclization can lead to the formation of five- or six-membered heterocyclic rings, which are prevalent motifs in many biologically active molecules. rsc.org
For instance, under oxidative conditions, this compound can undergo intramolecular cyclization to form a substituted morpholine (B109124) derivative. nih.gov The reaction likely proceeds through the initial oxidation of the primary alcohol to an aldehyde, followed by an intramolecular iminium ion formation and subsequent cyclization.
Alternatively, treatment with a suitable reagent like phosgene (B1210022) or its equivalent can lead to the formation of a cyclic carbamate (B1207046) (oxazolidinone). This transformation is a common method for the protection of the 1,2-amino alcohol functionality and is also a key structural feature in some pharmaceuticals. diva-portal.org
Intermolecular reactions can lead to the formation of dimers or polymers. For example, under dehydrating conditions, two molecules of this compound could potentially react to form a 1,4-disubstituted piperazine (B1678402) derivative.
The cyclization pathways can be influenced by the reaction conditions, such as the choice of catalyst, solvent, and temperature. rsc.org For example, ruthenium-catalyzed cyclization of amino alcohols can be selectively directed towards the formation of either lactams or cyclic amines by the addition of a hydrogen acceptor or water, respectively. rsc.orgresearchgate.net
Reactivity of the Secondary Amine and Primary Alcohol Functional Groups
The reactivity of this compound is dictated by the presence of the secondary amine and primary alcohol functional groups.
The secondary amine possesses a lone pair of electrons on the nitrogen atom, rendering it both basic and nucleophilic. libretexts.org As a base, it can react with acids to form the corresponding ammonium (B1175870) salt. As a nucleophile, it can participate in a variety of reactions, including alkylation, acylation, and condensation with carbonyl compounds. libretexts.orgmsu.edu For instance, it can react with acyl chlorides or anhydrides to form amides. wikipedia.org
The primary alcohol is also a versatile functional group. It can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used. It can also undergo esterification with carboxylic acids or their derivatives. wikipedia.org The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.
The interplay between the two functional groups can lead to unique reactivity. For example, the amino group can act as an internal catalyst or directing group in reactions involving the alcohol.
Table 2: Representative Reactions of the Functional Groups in this compound
| Reaction Type | Reagent | Functional Group | Product Type |
| Acylation | Acetyl chloride | Secondary Amine | Amide |
| Oxidation | PCC | Primary Alcohol | Aldehyde |
| Esterification | Acetic acid, H+ | Primary Alcohol | Ester |
| Alkylation | Methyl iodide | Secondary Amine | Tertiary Amine |
| Sulfonylation | Tosyl chloride | Primary Alcohol | Tosylate |
Note: This table presents a generalized summary of potential reactions and is for illustrative purposes.
Chemo-, Regio-, and Stereoselectivity in Transformations of this compound
The presence of two distinct functional groups and two stereocenters in this compound makes selectivity a critical aspect of its chemical transformations.
Chemoselectivity arises when a reagent must differentiate between the amine and the alcohol. For example, in an acylation reaction with an acyl chloride, the more nucleophilic amine is expected to react preferentially over the alcohol under neutral or basic conditions. wikipedia.org Conversely, under acidic conditions, the amine would be protonated, rendering it unreactive and allowing for selective reaction at the alcohol.
Regioselectivity is a key consideration in reactions such as the synthesis of this molecule via epoxide ring-opening, where the nucleophile can attack either of the two epoxide carbons. organic-chemistry.org In the case of this compound synthesis from 1,2-epoxybutane, the attack of the amine is expected to occur at the less substituted C1 position.
Stereoselectivity is of paramount importance due to the two chiral centers in the molecule. The synthesis of a single stereoisomer requires a stereoselective or stereospecific reaction. For example, the use of chiral catalysts in asymmetric aminohydroxylation can lead to high enantiomeric excess of the desired product. diva-portal.orgdiva-portal.org The relative stereochemistry (syn or anti) of the amino and hydroxyl groups can be controlled in reactions like the reduction of β-hydroxy ketones. organic-chemistry.org The inherent chirality of the molecule can also influence the stereochemical outcome of subsequent reactions, a phenomenon known as substrate control. diva-portal.org
The development of selective transformations of amino alcohols is an active area of research, with applications in the synthesis of complex molecules such as natural products and pharmaceuticals. nih.gov
Table 3: Factors Influencing Selectivity in Reactions of Amino Alcohols
| Selectivity Type | Influencing Factors | Example Reaction |
| Chemoselectivity | pH, nucleophilicity of functional groups | Acylation |
| Regioselectivity | Steric hindrance, electronic effects | Epoxide ring-opening |
| Stereoselectivity | Chiral catalysts, substrate control, reagents | Asymmetric aminohydroxylation |
Note: This table provides a conceptual overview of selectivity in the context of amino alcohol chemistry.
Applications of 2 5 Methylheptan 3 Yl Amino Butan 1 Ol As a Chiral Ligand and Auxiliary
Design Principles for Ligands Incorporating the 2-[(5-Methylheptan-3-yl)amino]butan-1-ol Scaffold
The design of effective chiral ligands is a meticulous process that balances steric and electronic properties to create a well-defined chiral environment around a metal center or to effectively organize substrates in organocatalysis. pnas.org The this compound scaffold possesses key features that are integral to the design of successful chiral ligands.
The fundamental framework of a β-amino alcohol allows for the formation of a stable five-membered chelate ring with a metal center through the nitrogen and oxygen atoms. This chelation restricts the conformational flexibility of the ligand, which is a critical factor for achieving high enantioselectivity. polyu.edu.hk The chirality of the ligand is derived from multiple stereocenters: one at the 2-position of the butanol backbone and another at the 3-position of the 5-methylheptyl group. This multi-stereocenter arrangement can lead to a more complex and potentially more effective chiral pocket.
The substituents on the amino alcohol backbone play a pivotal role in defining the steric environment. The ethyl group at the 2-position of the butanol moiety and the bulky 5-methylheptan-3-yl group on the nitrogen atom create significant steric hindrance. This bulkiness is crucial for differentiating between the two faces of a prochiral substrate, thereby controlling the stereochemical outcome of the reaction. nih.gov By modifying the steric demands of the N-alkyl group, it is possible to fine-tune the ligand's performance for a specific catalytic process. polyu.edu.hk The presence of both a hydroxyl and a secondary amino group offers multiple sites for interaction, such as hydrogen bonding, which can help in the pre-organization of the substrate within the catalytic complex, a key principle in organocatalysis. rsc.org
Efficacy in Asymmetric Catalysis
Based on the performance of analogous chiral amino alcohols, ligands derived from the this compound scaffold are expected to be effective in a range of asymmetric catalytic reactions.
Chiral amino alcohols are well-established as effective ligands in the asymmetric transfer hydrogenation of ketones. acs.org In these reactions, the amino alcohol ligand, in conjunction with a transition metal catalyst (commonly ruthenium or rhodium), facilitates the stereoselective transfer of a hydride from a hydrogen source (e.g., isopropanol (B130326) or formic acid) to a prochiral ketone, yielding a chiral secondary alcohol. researchgate.net The nitrogen atom of the ligand typically coordinates to the metal center, while the hydroxyl group can participate in hydrogen bonding to orient the ketone substrate. The steric bulk of the N-alkyl substituent, in this case, the 5-methylheptyl group, would play a crucial role in shielding one face of the coordinated ketone, leading to preferential hydride attack on the other face.
For instance, in the Ru-catalyzed asymmetric transfer hydrogenation of aromatic alkyl ketones, ligands with bulky N-substituents have demonstrated the ability to produce chiral secondary alcohols with high conversions and enantioselectivities. researchgate.net
Table 1: Illustrative Performance of Chiral Amino Alcohol Ligands in Asymmetric Transfer Hydrogenation of Acetophenone This table presents data from analogous systems to infer the potential efficacy.
| Catalyst System | Ligand | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| [Ru(p-cymene)Cl₂]₂ | (1R,2S)-N-Mesitylsulfonyl-1,2-diphenylethylenediamine | >95 | 98 | acs.org |
| [Rh(Cp*)Cl₂]₂ | Monotosylated vicinal diamine derivative | >95 | >95 | researchgate.net |
It is anticipated that a ligand based on the this compound scaffold would exhibit comparable efficacy, with the potential for fine-tuning the enantioselectivity by modifying the N-alkyl group.
The formation of carbon-carbon and carbon-heteroatom bonds is fundamental to organic synthesis. libretexts.org Chiral amino alcohols have proven to be versatile ligands in metal-catalyzed reactions that achieve these transformations with high stereocontrol.
One prominent example is the enantioselective addition of organozinc reagents to aldehydes. In the presence of a chiral amino alcohol, the dialkylzinc reagent forms a chiral complex that then delivers an alkyl group to the aldehyde in a highly face-selective manner. rsc.org The stereochemical outcome is dictated by the chiral environment created by the ligand.
Furthermore, amino alcohol-derived ligands are employed in nickel-catalyzed cross-coupling reactions, such as the Suzuki reaction of unactivated alkyl halides with arylboronic acids. organic-chemistry.org These ligands can facilitate the coupling of challenging secondary alkyl chlorides, expanding the scope of this important C-C bond-forming reaction.
In the realm of C-N bond formation, chiral ligands are instrumental in asymmetric amination reactions, which are vital for the synthesis of chiral amines and their derivatives. researchgate.net
Table 2: Representative Enantioselectivities in Asymmetric C-C Bond Formation using Chiral Amino Alcohol Ligands This table provides data from analogous systems to illustrate potential applications.
| Reaction | Ligand Type | Substrate | Product ee (%) | Reference |
| Diethylzinc addition to Benzaldehyde | β-Amino alcohol | Benzaldehyde | 95 | rsc.org |
| Pd-catalyzed Allylic Alkylation | Chiral Pyridine Amino Alcohol Derivative | rac-(E)-1,3-diphenyl-2-propenyl acetate | up to 75 | nih.gov |
| Cu-catalyzed Propargylic Substitution | (S,S)-Ph-BOX | Propargylic oxetane (B1205548) and aniline | >93:7 er | researchgate.net |
The dual functionality of the amino and hydroxyl groups makes the this compound scaffold suitable for both organocatalysis and as a ligand in metal-catalyzed reactions.
In organocatalysis, the amine can act as a Lewis base to activate substrates, for example, by forming a chiral enamine or iminium ion intermediate. Simultaneously, the hydroxyl group can act as a Brønsted acid or a hydrogen bond donor to co-activate the other reactant and control the stereochemistry. rsc.org This bifunctional activation is a powerful strategy in asymmetric synthesis. For example, simple primary β-amino alcohols have been shown to be effective organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes. rsc.org
As ligands for metal catalysis, the bidentate N,O-coordination to a metal center forms a robust chiral complex. This is the basis for their application in a wide array of transformations, including the aforementioned hydrogenations and C-C bond-forming reactions. pnas.org The ability to easily modify the substituents on both the nitrogen and the carbon backbone allows for the creation of a library of ligands that can be screened for optimal performance in a given metal-catalyzed process. nih.gov
Influence of Ligand Structure on Enantioselectivity and Reaction Rate
The enantioselectivity and rate of a catalyzed reaction are intricately linked to the three-dimensional structure of the chiral ligand. For ligands based on the this compound scaffold, several structural elements would be key determinants of catalytic performance.
The steric hindrance provided by the N-alkyl group (5-methylheptan-3-yl) and the substituent at the chiral center of the butanol backbone (ethyl group) is of paramount importance. nih.gov An increase in the steric bulk of these groups generally leads to a more crowded and rigid chiral environment around the active site, which can enhance enantioselectivity by amplifying the energetic difference between the two diastereomeric transition states. However, excessive steric hindrance can also impede substrate binding and slow down the reaction rate. Therefore, a balance must be struck to achieve both high selectivity and good catalytic turnover.
The electronic properties of the ligand also play a role. While the this compound scaffold consists of simple alkyl and amino alcohol functionalities, modifications could be envisaged to introduce electron-donating or electron-withdrawing groups. Such changes would alter the electron density at the coordinating atoms (N and O) and, consequently, the Lewis acidity of the metal center in a complex. This modulation of electronic properties can influence both the reaction rate and, in some cases, the enantioselectivity.
The conformational rigidity of the ligand-metal complex is another critical factor. The formation of the five-membered chelate ring imparts a degree of rigidity. The specific conformation adopted by this ring and the orientation of the substituents will dictate the shape of the chiral pocket and, thus, the stereochemical outcome. The presence of multiple stereocenters in the this compound structure can lead to a "matched" or "mismatched" effect in diastereomeric transition states, which can be exploited to achieve high levels of asymmetric induction.
Strategic Utility of 2 5 Methylheptan 3 Yl Amino Butan 1 Ol in Complex Molecule Synthesis
Role as a Stereodefined Building Block in Natural Product Synthesis
There is no specific information available in the scientific literature detailing the use of 2-[(5-Methylheptan-3-yl)amino]butan-1-ol as a stereodefined building block in the total synthesis of any known natural product. The general importance of the chiral 1,2-amino alcohol motif is well-established in numerous natural products acs.orgnih.gov, but the specific contribution of this compound has not been documented.
Integration into Multi-Step Synthetic Sequences for Advanced Intermediates
No published multi-step synthetic sequences explicitly incorporate this compound for the creation of advanced intermediates. While chiral amino alcohols are frequently used in such sequences acs.org, the unique lipophilic side chain of this particular compound (5-methylheptan-3-yl) does not correspond to any documented synthetic routes in the available literature.
Contribution to the Construction of Chiral Drug Intermediates and Pharmaceutically Relevant Scaffolds
A search of chemical and pharmaceutical patents and research articles did not yield any instances where this compound is used in the construction of chiral drug intermediates or pharmaceutically relevant scaffolds. The synthesis of chiral drug intermediates is a significant application for many amino alcohols google.comresearchgate.net, but there is no evidence to suggest that this specific compound has been employed for this purpose. For instance, while (R)-3-aminobutanol is a key intermediate for several chiral drugs google.com, this is a structurally distinct molecule.
Exploration in the Synthesis of Novel Organic Materials with Tunable Chirality
There is no information to indicate that this compound has been explored in the synthesis of novel organic materials with tunable chirality. Chiral ligands and auxiliaries derived from amino alcohols are used to create materials with specific optical or catalytic properties mdpi.com, but the research community has not reported the application of this particular compound in materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
